molecular formula C18H16N2O3 B4722722 4-[4-(allyloxy)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone

4-[4-(allyloxy)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone

Cat. No. B4722722
M. Wt: 308.3 g/mol
InChI Key: LCBARPKTTZXPPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(allyloxy)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone, also known as AQ-RA 741, is a chemical compound that has been the subject of scientific research in recent years. This compound belongs to the class of quinoxalinone derivatives, which have been shown to possess various biological activities. The purpose of

Mechanism of Action

The mechanism of action of 4-[4-(allyloxy)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone 741 is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For instance, 4-[4-(allyloxy)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone 741 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. Additionally, 4-[4-(allyloxy)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone 741 has been found to inhibit the activation of nuclear factor kappa B (NF-κB), which is a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects
4-[4-(allyloxy)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone 741 has been shown to possess various biochemical and physiological effects, which are related to its anti-inflammatory, anti-cancer, and anti-viral activities. For instance, 4-[4-(allyloxy)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone 741 has been found to reduce the production of inflammatory mediators, such as prostaglandin E2 (PGE2) and tumor necrosis factor alpha (TNF-α), in vitro and in vivo. Moreover, 4-[4-(allyloxy)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone 741 has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism of action of many chemotherapeutic agents. Finally, 4-[4-(allyloxy)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone 741 has been found to inhibit the replication of HSV-1 and HSV-2, which suggests its potential as an antiviral agent.

Advantages and Limitations for Lab Experiments

4-[4-(allyloxy)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone 741 has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, which makes it a suitable compound for large-scale experiments. Moreover, 4-[4-(allyloxy)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone 741 has been extensively studied for its biological activities, which makes it a well-characterized compound for further research. However, one limitation of 4-[4-(allyloxy)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone 741 is that it has low solubility in water, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the research on 4-[4-(allyloxy)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone 741. One direction is to further investigate its potential as a chemotherapeutic agent for various types of cancer. Additionally, more studies are needed to elucidate the mechanism of action of 4-[4-(allyloxy)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone 741, which will provide insights into its potential therapeutic applications. Moreover, further research is needed to explore the antiviral activity of 4-[4-(allyloxy)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone 741 against other types of viruses. Finally, future studies should also focus on improving the solubility and bioavailability of 4-[4-(allyloxy)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone 741, which will enhance its potential as a therapeutic agent.
Conclusion
In conclusion, 4-[4-(allyloxy)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone 741 is a quinoxalinone derivative that has been extensively studied for its potential therapeutic applications in various diseases. It possesses anti-inflammatory, anti-cancer, and anti-viral activities, and has been shown to inhibit the growth of cancer cells and the replication of HSV-1 and HSV-2. Although further research is needed to fully understand its mechanism of action and to improve its solubility and bioavailability, 4-[4-(allyloxy)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone 741 has the potential to be developed into a promising therapeutic agent for various diseases.

Scientific Research Applications

4-[4-(allyloxy)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone 741 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory, anti-cancer, and anti-viral activities. In particular, 4-[4-(allyloxy)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone 741 has been found to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as a chemotherapeutic agent. Moreover, 4-[4-(allyloxy)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone 741 has been shown to possess antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2), which are responsible for causing genital herpes.

properties

IUPAC Name

4-(4-prop-2-enoxybenzoyl)-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-2-11-23-14-9-7-13(8-10-14)18(22)20-12-17(21)19-15-5-3-4-6-16(15)20/h2-10H,1,11-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCBARPKTTZXPPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)C(=O)N2CC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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